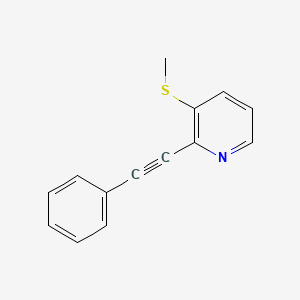

3-(Methylthio)-2-(phenylethynyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11NS |

|---|---|

Molecular Weight |

225.31 g/mol |

IUPAC Name |

3-methylsulfanyl-2-(2-phenylethynyl)pyridine |

InChI |

InChI=1S/C14H11NS/c1-16-14-8-5-11-15-13(14)10-9-12-6-3-2-4-7-12/h2-8,11H,1H3 |

InChI Key |

JYMIDYVUMBOJFQ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(N=CC=C1)C#CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylthio 2 Phenylethynyl Pyridine and Analogues

Strategies for Constructing the Pyridine (B92270) Core with Specific Substitution Patterns

The assembly of a 2,3-disubstituted pyridine core, the central scaffold of the target molecule, can be achieved through several established synthetic strategies. These methods allow for the regioselective placement of substituents, which is critical for the synthesis of a specific isomer like 3-(Methylthio)-2-(phenylethynyl)pyridine.

Classic condensation reactions, such as the Hantzsch dihydropyridine (B1217469) synthesis, provide a foundational route to pyridine rings, which can be subsequently modified. organic-chemistry.org More contemporary approaches offer greater modularity and functional group tolerance. For instance, cascade reactions involving the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation, can afford highly substituted pyridines in moderate to excellent yields. nih.gov This method is valued for its mild, neutral pH conditions and tolerance of various functional groups. nih.gov

Another powerful strategy for creating 2,3-disubstituted pyridines is the directed ortho-metalation of a pre-existing pyridine. rsc.org For example, 2-chloropyridine (B119429) can be selectively metalated at the C-3 position, allowing for the introduction of a desired substituent. The chlorine atom not only directs the metalation but also serves as a reactive handle for subsequent nucleophilic substitution to install a group like methylthio. rsc.org The synthesis of precursor molecules such as 2-halo-pyridines is a well-established field, providing the necessary starting materials for these transformations. google.comgoogle.com The use of heterocyclic aryne precursors, known as 'pyridynes', also offers a versatile route to highly substituted pyridines under mild, fluoride-based conditions. sigmaaldrich.com

Introduction of the Phenylethynyl Moiety via Cross-Coupling Reactions

Once a suitably functionalized pyridine core, such as 2-halo-3-(methylthio)pyridine, is synthesized, the phenylethynyl group is typically introduced via a transition-metal-catalyzed cross-coupling reaction. The Sonogashira and Suzuki-type couplings are among the most effective and widely used methods for forming the required C(sp²)–C(sp) bond. mdpi.com

Palladium-Catalyzed Sonogashira Cross-Coupling Protocols

The Sonogashira reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, which employs a palladium catalyst and a copper(I) co-catalyst, is highly efficient for coupling terminal alkynes like phenylacetylene (B144264) with heterocyclic halides. mdpi.comwikipedia.orgscirp.org The reaction is typically conducted under mild conditions, often at room temperature and with a mild base, making it suitable for the synthesis of complex molecules. wikipedia.org

The general catalytic cycle involves two independent cycles for palladium and copper. libretexts.org The palladium(0) species undergoes oxidative addition with the aryl halide (the 2-halopyridine derivative). Simultaneously, the copper(I) acetylide is formed from the terminal alkyne, copper(I) salt, and a base. Transmetalation from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the active palladium(0) catalyst. libretexts.org

The success of the Sonogashira coupling heavily relies on the choice of the catalytic system. Various palladium sources and ligands are used to optimize reaction yields and efficiency. Common palladium catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂). libretexts.org Nitrogen-based ligands, such as those derived from pyridines and pyrimidines, have also been shown to form effective palladium complexes for Sonogashira couplings, sometimes allowing for copper-free conditions. wikipedia.org

The selection of ligands is crucial, as they stabilize the palladium center and influence its reactivity. Triphenylphosphine (PPh₃) is a common and effective ligand. scirp.org The optimization of reaction conditions, including the catalyst system, is essential to maximize the yield of the desired product while minimizing side reactions like the homocoupling of the terminal alkyne. mdpi.com

| Palladium Catalyst | Ligand | Co-catalyst | Substrates | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(CF₃COO)₂ | PPh₃ | CuI | 2-Amino-3-bromopyridine + Terminal Alkynes | 72-96 | scirp.org |

| 10% Pd/C | PPh₃ | CuI | 2,4-Dichloroquinoline + Terminal Alkynes | Good | nih.govbeilstein-journals.org |

| Pd(PPh₃)₂Cl₂ | - | CuI | Aryl Halides + Phenylacetylene | Varies | mdpi.com |

| Dipyrimidyl-palladium complex | - | None (Cu-free) | Iodo/bromo/chlorobenzene + Phenylacetylene | Varies | wikipedia.org |

The choice of precursors is a key factor influencing the reactivity of the Sonogashira coupling. The aryl halide precursor for the synthesis of this compound would be a 2-halo-3-(methylthio)pyridine. The reactivity of the halide follows the general trend I > Br > Cl > F. mdpi.com Aryl iodides are the most reactive substrates, often allowing for milder reaction conditions, while aryl chlorides are the least reactive and may require more forcing conditions or specialized catalytic systems. mdpi.com

The terminal alkyne substrate in this specific synthesis is phenylacetylene. A wide variety of aromatic and aliphatic terminal alkynes can be successfully employed in Sonogashira reactions, demonstrating the broad scope of this methodology. wikipedia.orgscirp.org

The base and solvent are critical components that significantly influence the outcome of the Sonogashira reaction. lucp.net The base, typically an amine like triethylamine (B128534) or diethylamine, is required to neutralize the hydrogen halide byproduct formed during the reaction. wikipedia.org It also facilitates the deprotonation of the terminal alkyne to form the reactive copper acetylide intermediate. wikipedia.org Other bases, such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), are also used, particularly in copper-free protocols. mdpi.comwikipedia.org

| Base | Solvent | Temperature (°C) | Notes | Reference |

|---|---|---|---|---|

| Et₃N | DMF | 100 | Standard conditions for coupling 2-amino-3-bromopyridines. | scirp.org |

| N-butylamine | THF | 65 | Used in a copper-free system with a dipyrimidyl-palladium complex. | wikipedia.org |

| K₂CO₃ | Water | 100 | Demonstrates the use of an inorganic base and an aqueous medium. | nih.gov |

| Cs₂CO₃ | Dioxane-Water | 80 | Conditions used for a subsequent Suzuki coupling, but illustrative of base/solvent systems. | nih.govbeilstein-journals.org |

| Triethylamine | Water | 50 | Optimized, sustainable protocol for copper-free Sonogashira coupling. | kaust.edu.sa |

Suzuki-Type Cross-Coupling Approaches for Aryl-Ethynyl Pyridines

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds, most commonly between sp²-hybridized carbon atoms (aryl-aryl coupling). nih.govrsc.org However, its application can be extended to the synthesis of aryl-ethynyl bonds, providing an alternative to the Sonogashira reaction.

This can be accomplished in a few ways. One approach involves the palladium-catalyzed coupling of an arylboronic acid (e.g., phenylboronic acid) with an alkynyl halide. Alternatively, a 2-halopyridine derivative can be coupled with an ethynylboronic acid or a stable ester equivalent. researchgate.net The reaction typically requires a palladium catalyst, such as Pd(dppf)Cl₂, and a base like sodium phosphate (B84403) (Na₃PO₄) or cesium carbonate (Cs₂CO₃). nih.govbeilstein-journals.orgnih.gov While less direct for this specific transformation than the Sonogashira reaction, the Suzuki coupling benefits from the use of stable, non-toxic, and commercially available boronic acids. researchgate.net The development of these methods has expanded the toolkit available for synthesizing complex molecules like substituted aryl-ethynyl pyridines.

Incorporation of the Methylthio Group

The introduction of a methylthio (-SCH₃) group onto a pyridine ring is a critical step in the synthesis of this compound. This transformation is typically achieved through nucleophilic substitution or directed metallation-thiolation sequences.

Nucleophilic aromatic substitution (SNAr) is a primary method for forming thioether bonds on heteroaromatic rings like pyridine. illinois.edu The reaction involves the displacement of a suitable leaving group (e.g., a halide) on the pyridine ring by a sulfur-based nucleophile, such as sodium thiomethoxide (NaSMe) or methanethiol (B179389) (CH₃SH) in the presence of a base.

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions where the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the ring nitrogen. allen.in For the synthesis of the target compound, a 3-substituted pyridine is required. While direct substitution at the 3-position is less favorable than at the 2- or 4-positions, it can be achieved, often requiring more forcing conditions like elevated temperatures or the presence of activating groups. youtube.com

A general scheme for this reaction is as follows:

Figure 1:

Figure 1:The reactivity of the pyridine substrate is significantly enhanced if the ring is activated, for instance, by forming a pyridinium (B92312) salt. This increases the ring's electrophilicity and makes it more susceptible to nucleophilic attack, even at room temperature. youtube.com

Table 1: Examples of Nucleophilic Substitution for Thioether Formation on Pyridine Rings This table is illustrative and provides general conditions for SNAr reactions.

| Substrate Example | Nucleophile | Base | Solvent | Temperature (°C) | Product Example |

|---|---|---|---|---|---|

| 2-Chloropyridine | CH₃SH | NaH | DMF | 80-100 | 2-(Methylthio)pyridine |

| 3-Bromopyridine | NaSMe | - | DMSO | 120-150 | 3-(Methylthio)pyridine |

| 2-Fluoro-5-nitropyridine | CH₃SH | K₂CO₃ | Acetonitrile | 25-50 | 2-(Methylthio)-5-nitropyridine |

| 2-Chloro-1-(1-ethoxyvinyl)pyridinium triflate | 1-Octanethiol | - | CH₂Cl₂ | 25 | 2-(Octylthio)pyridine derivative |

Achieving regiocontrol—ensuring the methylthio group attaches specifically at the C-3 position—is a significant synthetic challenge. One advanced strategy involves the generation of highly reactive pyridyne intermediates. wikipedia.org A 3,4-pyridyne, for instance, can be generated from a 3-halo-4-lithiated pyridine. This intermediate will react with a nucleophile, and the position of addition can be influenced by other substituents on the ring, a phenomenon explained by the aryne distortion model. wikipedia.org

For example, a 3-chloro-2-substituted pyridine can be selectively lithiated at the 4-position. Subsequent elimination generates a 2-substituted-3,4-pyridyne. The addition of a magnesium thiolate nucleophile (RSMgX) can then occur regioselectively at the 4-position, influenced by the electronic and steric properties of the 2-substituent. rochester.edu While this example yields a 4-thioether, the principle demonstrates how pyridyne chemistry can be harnessed for regioselective functionalization, which could be adapted to target the 3-position with different starting materials. rochester.edu

Another powerful method for regiocontrol is directed ortho-metalation (DoM). In this approach, a directing group (DG) on the pyridine ring complexes with an organolithium reagent (like n-BuLi), directing deprotonation to an adjacent position. The resulting lithiated pyridine can then be quenched with an electrophilic sulfur source, such as dimethyl disulfide (CH₃SSCH₃), to install the methylthio group with high regioselectivity. For the target compound, a directing group at the 2-position could potentially direct metalation to the 3-position.

Multi-Component and Tandem Reaction Sequences

Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) and tandem (or cascade) reactions for their efficiency. simsonpharma.comreachemchemicals.com These methods allow for the construction of complex molecules like substituted pyridines in a single pot by combining three or more starting materials, which minimizes waste and reduces reaction times. emu.edu.trpitt.edu

Several MCRs exist for the synthesis of the pyridine core. byjus.com For instance, a Hantzsch-type synthesis or variations thereof could be adapted to build the pyridine ring with the necessary substituents. A hypothetical MCR to form an analogue of the target compound might involve the condensation of a β-ketothioether, an aldehyde, and an ammonia (B1221849) source.

Tandem reactions, where a sequence of intramolecular reactions is triggered by a single event, provide another elegant route to highly functionalized pyridines. libretexts.org A process involving a Pummerer-type rearrangement followed by an aza-Prins cyclization and aromatization has been reported for synthesizing polysubstituted pyridines. libretexts.org Such a strategy could potentially be designed to incorporate the required methylthio and phenylethynyl groups by selecting appropriate starting materials. These one-pot procedures are highly valued for their atom economy and operational simplicity. pitt.edu

Purification and Isolation Techniques in Synthetic Organic Chemistry

Following any synthetic transformation, the desired product must be isolated from the reaction mixture, which may contain unreacted starting materials, reagents, catalysts, and by-products. byjus.com The choice of purification method depends on the physical properties of the target compound and the impurities present. reachemchemicals.com

Table 2: Common Purification Techniques in Organic Synthesis

| Technique | Principle of Separation | Application |

|---|---|---|

| Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. moravek.comjove.com | Highly versatile; used for separating complex mixtures. Column chromatography is common for preparative scale, while Thin Layer Chromatography (TLC) is used for monitoring reaction progress. researchgate.net |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. freemcatprep.com | Purification of crude solid products. The impure solid is dissolved in a minimum of hot solvent, and upon slow cooling, the pure compound crystallizes, leaving impurities in the solution. libretexts.orgrsc.org |

| Distillation | Differences in the boiling points of liquid components in a mixture. emu.edu.tr | Purification of volatile liquids. Vacuum distillation is used for high-boiling or thermally sensitive compounds. moravek.com |

| Extraction | Differential solubility of a compound in two immiscible liquid phases (e.g., organic and aqueous). allen.innih.gov | Initial work-up step to separate the desired compound from salts, polar or non-polar impurities. pitt.edu |

| Filtration | Separation of a solid from a liquid or gas by passing the mixture through a porous medium. pitt.edu | Isolation of a solid product from a solution, often used after crystallization or precipitation. byjus.com |

For a compound like this compound, which is expected to be a solid at room temperature, a typical purification sequence would involve an initial work-up using liquid-liquid extraction to remove inorganic salts and highly polar or non-polar impurities. This would be followed by column chromatography on silica (B1680970) gel to separate the target compound from other organic by-products. libretexts.org Finally, recrystallization from a suitable solvent system could be employed to obtain the final product in high purity. freemcatprep.com The purity of the final compound is often assessed by techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.

Chemical Reactivity and Transformation Pathways of 3 Methylthio 2 Phenylethynyl Pyridine

Reactivity of the Methylthio Group

The methylthio group (-SCH₃) is a key functional component of the molecule, offering a site for various chemical transformations. The sulfur atom, with its available lone pairs of electrons, can act as a nucleophile and is susceptible to oxidation.

Oxidation Reactions to Sulfoxides and Sulfones

The conversion of sulfides to sulfoxides requires mild oxidizing agents to prevent overoxidation to the sulfone. A common and effective method involves the use of hydrogen peroxide in a suitable solvent like glacial acetic acid. masterorganicchemistry.com This "green" approach is highly selective for the formation of sulfoxides. masterorganicchemistry.com For the complete oxidation to the sulfone, stronger oxidizing agents or more forcing reaction conditions are necessary. Reagents such as excess hydrogen peroxide or potassium permanganate (B83412) can facilitate this transformation. mdpi.comnih.gov The choice of oxidant and reaction conditions is crucial for controlling the outcome of the reaction. nih.gov For instance, molybdenum complexes have been used as catalysts for the selective oxidation of sulfides to either sulfoxides or sulfones using hydrogen peroxide. chemicalbook.com

| Oxidizing Agent | Typical Conditions | Primary Product | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid, Room Temp | 3-(Methylsulfinyl)-2-(phenylethynyl)pyridine (Sulfoxide) | masterorganicchemistry.com |

| m-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂, 0°C to Room Temp | 3-(Methylsulfinyl)-2-(phenylethynyl)pyridine (Sulfoxide) | nih.gov |

| Potassium Permanganate (KMnO₄) | Vigorous conditions | 3-(Methylsulfonyl)-2-(phenylethynyl)pyridine (Sulfone) | mdpi.com |

| Hydrogen Peroxide (excess) with catalyst | e.g., Niobium carbide | 3-(Methylsulfonyl)-2-(phenylethynyl)pyridine (Sulfone) | mdpi.com |

Potential for S-Alkylation Reactions

The sulfur atom of the methylthio group possesses nucleophilic character, making it susceptible to alkylation by electrophiles such as alkyl halides. chemistrytalk.orgresearchgate.net This reaction, a type of S-alkylation, results in the formation of a ternary sulfonium (B1226848) salt. The nucleophilicity of sulfur is generally greater than that of oxygen, favoring such electrophilic substitutions. chemicalbook.comresearchgate.net

The reaction would proceed via a typical Sₙ2 mechanism, where the sulfur atom attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new carbon-sulfur bond. This would result in a positively charged sulfonium ion, with the halide as the counter-ion.

However, a potential competing reaction is the N-alkylation of the pyridine (B92270) ring's nitrogen atom. nih.govyoutube.com The nitrogen lone pair is also nucleophilic and can react with alkyl halides to form a pyridinium (B92312) salt. Studies on molecules containing both a methylthio group and a nitrogen atom, such as dimethyl-(2-methylthioethyl)amine, have shown that N-methylation can be both kinetically and thermodynamically favored over S-methylation. nih.gov Therefore, the reaction of 3-(Methylthio)-2-(phenylethynyl)pyridine with an alkylating agent could potentially yield a mixture of the S-alkylated sulfonium salt and the N-alkylated pyridinium salt, with the reaction conditions influencing the product distribution.

Reactivity of the Phenylethynyl Moiety

The phenylethynyl group, with its carbon-carbon triple bond, is a site of high electron density and is thus reactive towards electrophiles and amenable to addition reactions, including cyclization and hydrogenation.

Cyclization Reactions and Annulation Pathways

The proximity of the phenylethynyl group at the 2-position to the methylthio group at the 3-position creates an ideal arrangement for intramolecular cyclization reactions. These reactions can lead to the formation of fused heterocyclic systems, significantly increasing the molecular complexity.

Electrophilic cyclization is a powerful method for constructing fused ring systems. In the case of this compound, the alkyne can be activated by an electrophile (E⁺), making it susceptible to intramolecular attack by the adjacent nucleophilic sulfur atom.

A well-established analogy is the iodocyclization of 2-methylthiophenylacetylenes. mdpi.comresearchgate.net In this reaction, an electrophilic iodine source (e.g., I₂) reacts with the alkyne to form a cyclic iodonium (B1229267) intermediate. The neighboring sulfur atom then attacks in an anti-fashion, leading to a 5-endo-dig cyclization. Subsequent demethylation by the iodide anion yields the stable, fused 3-iodobenzothiophene product. mdpi.comresearchgate.net A similar pathway is expected for this compound, which would lead to the formation of a 4-iodo-5-phenylthieno[3,2-b]pyridine. This type of reaction is not limited to iodine; other electrophiles such as Br₂, ICl, and PhSeBr have been used to cyclize analogous alkynyl systems to form a variety of substituted quinolines and other fused heterocycles. chemicalbook.com

| Electrophile (E⁺) | Expected Fused Heterocycle Product | Reference Analogy |

|---|---|---|

| Iodine (I₂) | 4-Iodo-5-phenylthieno[3,2-b]pyridine | mdpi.comresearchgate.net |

| Bromine (Br₂) | 4-Bromo-5-phenylthieno[3,2-b]pyridine | chemicalbook.com |

| Iodine Monochloride (ICl) | 4-Iodo-5-phenylthieno[3,2-b]pyridine | chemicalbook.com |

| Phenylselenyl Bromide (PhSeBr) | 4-(Phenylselenyl)-5-phenylthieno[3,2-b]pyridine | chemicalbook.com |

Hydrogenation and Reduction Transformations

The carbon-carbon triple bond of the phenylethynyl group can be fully or partially reduced through catalytic hydrogenation. The degree of reduction is controlled by the choice of catalyst and reaction conditions.

For complete reduction to an alkane, standard hydrogenation catalysts such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with hydrogen gas (H₂) are effective. organic-chemistry.org This would transform the phenylethynyl group into a phenylethyl group, yielding 3-(Methylthio)-2-(2-phenylethyl)pyridine. Under more forceful conditions, these catalysts can also reduce the pyridine ring itself to a piperidine (B6355638) ring. asianpubs.orgresearchgate.net

Partial reduction to a cis-alkene can be achieved with high stereoselectivity using a "poisoned" catalyst, most notably Lindlar's catalyst. masterorganicchemistry.comwikipedia.org This catalyst consists of palladium deposited on calcium carbonate and treated with a catalyst poison like lead acetate (B1210297) and quinoline. chemistrytalk.orgwikipedia.org The hydrogenation occurs with syn-addition of two hydrogen atoms across the triple bond, resulting in the formation of the (Z)-alkene. youtube.com This would yield 3-(Methylthio)-2-((Z)-2-phenylethenyl)pyridine. This selective transformation is valuable as it preserves a double bond that can be used for further functionalization.

| Catalyst/Reagent | Conditions | Primary Product | Transformation |

|---|---|---|---|

| H₂ / Pd/C | Standard pressure, Room Temp | 3-(Methylthio)-2-(2-phenylethyl)pyridine | Alkyne → Alkane |

| H₂ / PtO₂ | Standard pressure, Acetic Acid | 3-(Methylthio)-2-(2-phenylethyl)pyridine | Alkyne → Alkane |

| H₂ / Lindlar's Catalyst | Standard pressure, Room Temp | 3-(Methylthio)-2-((Z)-2-phenylethenyl)pyridine | Alkyne → cis-Alkene |

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, a characteristic inherent to pyridine itself due to the electronegative nitrogen atom. The substituents at the 2- and 3-positions, the phenylethynyl and methylthio groups respectively, further modulate this reactivity. The phenylethynyl group is generally considered to be electron-withdrawing through its inductive effect, while the methylthio group can act as a weak electron-donating group through resonance, involving the lone pairs on the sulfur atom, but also exhibits an electron-withdrawing inductive effect.

Directed C-H activation is a powerful strategy for the selective functionalization of C-H bonds, often facilitated by a directing group that coordinates to a metal catalyst and positions it in proximity to a specific C-H bond. In the context of this compound, the pyridine nitrogen atom is a potential directing group.

Transition metal-catalyzed C-H activation reactions often utilize directing groups to achieve high levels of regioselectivity. For pyridyl-substituted aromatics, cyclometalation involving the pyridine nitrogen is a common strategy to activate ortho C-H bonds. While specific studies on this compound are not prevalent, the principles of directing group-assisted C-H activation suggest that the C4-H bond of the pyridine ring could be a potential site for functionalization. The proximity of this bond to the pyridine nitrogen could facilitate the formation of a palladacycle or a similar metallacyclic intermediate in the presence of a suitable catalyst, such as palladium(II). However, the steric hindrance from the adjacent methylthio group at the 3-position might influence the feasibility and efficiency of such a transformation.

Table 1: Potential C-H Activation Sites and Influencing Factors

| Potential C-H Site | Directing Group | Potential Catalyst Systems | Steric Hindrance | Electronic Effects |

| C4-H | Pyridine Nitrogen | Palladium(II), Rhodium(III), Ruthenium(II) | Moderate from 3-methylthio group | Electronically activated by the methylthio group (resonance) |

| C5-H | Pyridine Nitrogen | Less likely due to distal position | Low | Influenced by both substituents |

| C6-H | Pyridine Nitrogen | Possible, but less common than ortho-activation | Low | Electronically deactivated by the adjacent nitrogen |

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored compared to benzene (B151609) due to the ring's electron-deficient nature. The nitrogen atom and the electron-withdrawing phenylethynyl group further deactivate the ring towards electrophilic attack. However, the methylthio group at the 3-position, through its resonance electron-donating effect, can partially counteract this deactivation and direct incoming electrophiles.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. libretexts.org The stability of this intermediate determines the regioselectivity of the reaction.

For this compound, the directing effects of the substituents need to be considered:

Pyridine Nitrogen: Strongly deactivating and directs electrophiles to the meta-position (C3 and C5).

Phenylethynyl group (at C2): Deactivating due to its electron-withdrawing inductive effect.

Methylthio group (at C3): A weak ortho-, para-director due to resonance donation from the sulfur lone pairs, but also deactivating via induction.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position of Attack | Influence of Pyridine Nitrogen | Influence of Phenylethynyl Group | Influence of Methylthio Group | Overall Predicted Feasibility |

| C4 | - | - | Activating (ortho) | Possible under forcing conditions |

| C5 | Deactivating (meta) | - | - | Unlikely |

| C6 | - | - | Activating (para) | Possible under forcing conditions |

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings, particularly those bearing a good leaving group. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group. uomustansiriyah.edu.iq

The pyridine ring is inherently activated towards SNAr, especially at the 2- and 4-positions, due to the ability of the electronegative nitrogen to stabilize the negative charge of the Meisenheimer intermediate. youtube.com For this compound, SNAr would require the presence of a suitable leaving group on the pyridine ring. The methylthio group itself is generally not a good leaving group under typical SNAr conditions.

However, if a derivative of this compound were synthesized with a good leaving group, such as a halogen, at the C4 or C6 position, SNAr would be a plausible transformation. The electron-withdrawing nature of the phenylethynyl group and the pyridine nitrogen would facilitate the attack of a nucleophile at these positions.

Table 3: Hypothetical SNAr Reactivity with a Leaving Group (LG)

| Position of Leaving Group | Activating/Deactivating Groups | Stability of Meisenheimer Complex | Predicted Reactivity |

| C4-LG | Pyridine N (activating), Phenylethynyl (activating) | High | Favorable |

| C5-LG | Pyridine N (less activating), Phenylethynyl (activating) | Moderate | Less Favorable |

| C6-LG | Pyridine N (activating), Phenylethynyl (deactivating) | High | Favorable |

Coordination Chemistry Aspects

The presence of heteroatoms with lone pairs of electrons, namely the pyridine nitrogen and the sulfur of the methylthio group, endows this compound with the potential to act as a ligand in coordination complexes with metal ions.

The nitrogen atom of the pyridine ring is a well-established coordination site for a wide variety of metal ions. nih.gov The lone pair of electrons on the nitrogen atom can be donated to a metal center, forming a coordinate covalent bond. In this compound, the pyridine nitrogen is expected to be the primary site of coordination.

The electronic properties of the substituents on the pyridine ring can influence the Lewis basicity of the nitrogen atom and, consequently, the stability of the resulting metal complexes. The electron-withdrawing phenylethynyl group at the 2-position would be expected to decrease the electron density on the nitrogen atom, making it a weaker Lewis base compared to unsubstituted pyridine. Conversely, the methylthio group at the 3-position may have a modest electron-donating effect through resonance, which could slightly enhance the basicity of the nitrogen.

The steric bulk of the substituents adjacent to the nitrogen atom can also play a significant role in the coordination process. The phenylethynyl group at the 2-position is sterically demanding and may hinder the approach of bulky metal centers or other ligands.

Furthermore, the sulfur atom of the methylthio group could potentially participate in chelation, forming a bidentate ligand with the pyridine nitrogen. This would lead to the formation of a five-membered chelate ring, which is generally stable. The ability to act as a bidentate N,S-donor ligand would significantly enhance the stability of the metal complexes formed.

Table 4: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms | Potential Metal Ions | Factors Influencing Stability |

| Monodentate | Pyridine Nitrogen | Transition metals (e.g., Cu, Zn, Co), Lanthanides | Lewis basicity of N, Steric hindrance from phenylethynyl group |

| Bidentate (Chelating) | Pyridine Nitrogen, Methylthio Sulfur | Transition metals that favor soft donors (e.g., Pd, Pt, Ag) | Formation of a stable 5-membered chelate ring |

Spectroscopic Characterization Methods in Research for 3 Methylthio 2 Phenylethynyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-(Methylthio)-2-(phenylethynyl)pyridine, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for its structural verification.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides critical data on the number, type, and connectivity of hydrogen atoms in a molecule. In the analysis of this compound, the ¹H NMR spectrum is expected to display distinct signals corresponding to the protons of the pyridine (B92270) ring, the phenyl group, and the methylthio group. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the local electronic environment of each proton.

For instance, the protons on the pyridine ring would appear in the aromatic region, typically between 7.0 and 8.5 ppm. Their specific shifts and coupling patterns (multiplicity) would be dictated by their position relative to the nitrogen atom and the other substituents. The protons of the phenylethynyl group would also resonate in the aromatic region, with their signals influenced by the electron-withdrawing nature of the alkyne. The methyl protons of the methylthio (-SCH₃) group would be expected to appear as a singlet in the upfield region of the spectrum, typically around 2.5 ppm, due to the shielding effect of the sulfur atom.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine-H | 7.0 - 8.5 | m |

| Phenyl-H | 7.2 - 7.8 | m |

| -SCH₃ | ~2.5 | s |

Note: This table represents expected values and would be populated with experimental data from actual research findings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Complementing the information from ¹H NMR, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyridine and phenyl rings would resonate in the downfield region, typically between 120 and 160 ppm. The carbons of the ethynyl group (-C≡C-) would have characteristic shifts in the range of 80-100 ppm. The carbon atom of the methylthio group (-SCH₃) would appear at a much higher field, generally between 10 and 20 ppm. The precise chemical shifts provide valuable confirmation of the molecular structure and the presence of the different functional groups.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Pyridine-C | 120 - 160 |

| Phenyl-C | 125 - 140 |

| Ethynyl-C | 80 - 100 |

| -SCH₃ | 10 - 20 |

Note: This table represents expected values and would be populated with experimental data from actual research findings.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of this compound. This precision allows for the determination of the elemental composition of the molecule, confirming its chemical formula (C₁₄H₁₁NS). The measured mass is compared to the calculated theoretical mass, and a close match provides strong evidence for the identity of the compound.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique often coupled with mass spectrometry (ESI-MS). For a compound like this compound, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. This technique is particularly useful for confirming the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner upon ionization.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum is a plot of the absorbance of infrared radiation versus frequency (or wavenumber, typically in cm⁻¹).

For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of its key functional groups. A sharp absorption band around 2220 cm⁻¹ would be indicative of the C≡C stretching of the alkyne group. The C-H stretching vibrations of the aromatic pyridine and phenyl rings would appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The presence of the methylthio group would be supported by C-H stretching and bending vibrations for the methyl group.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C≡C (Alkyne) | ~2220 |

| Aromatic C-H | 3000 - 3100 |

| Aromatic C=C/C=N | 1400 - 1600 |

Note: This table represents expected values and would be populated with experimental data from actual research findings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For conjugated systems like this compound, which contains a pyridine ring, a phenylethynyl group, and a methylthio substituent, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption maxima (λmax) that correspond to specific electronic transitions, such as π → π* and n → π* transitions.

Table 1: Expected UV-Vis Absorption Characteristics

| Transition Type | Expected Wavelength Range (nm) | Associated Molecular Features |

|---|---|---|

| π → π* | 200-400 | Conjugated system of pyridine and phenylethynyl groups |

X-ray Crystallography for Solid-State Structural Determination

To date, a specific crystal structure for this compound has not been reported in publicly accessible databases. However, a crystallographic analysis would be expected to reveal key structural parameters. For instance, it would confirm the planarity of the pyridine and phenyl rings and provide the exact geometry of the ethynyl linker and the methylthio group relative to the pyridine ring. This information is invaluable for computational modeling and for understanding intermolecular interactions in the solid state, such as π-stacking or other non-covalent interactions, which can influence the material's bulk properties.

Table 2: Hypothetical Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry of the crystal structure. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths (Å) | The distances between covalently bonded atoms. |

| Bond Angles (°) | The angles formed by three connected atoms. |

Chromatographic Methods for Purity Assessment

Chromatographic techniques are indispensable for the separation, identification, and purification of chemical compounds. The assessment of purity is a critical step in the characterization of a newly synthesized molecule like this compound.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For this compound, GC can be employed to determine its purity by separating it from any starting materials, byproducts, or residual solvents from its synthesis. The compound is vaporized and passed through a capillary column with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. The peak area in the resulting chromatogram is proportional to the amount of the compound, allowing for quantitative purity assessment.

Thin-layer chromatography is a simple, rapid, and versatile technique for monitoring the progress of a reaction and assessing the purity of a sample. A small amount of the compound is spotted onto a plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then placed in a chamber with a suitable mobile phase (eluent). As the eluent moves up the plate by capillary action, it carries the compound with it at a rate that depends on the compound's affinity for the stationary and mobile phases. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value under specific conditions (stationary phase, mobile phase, temperature). By comparing the Rf value of the sample to that of a pure standard, and by observing the number of spots, one can quickly assess the purity of this compound.

Column chromatography is a preparative technique used to purify compounds. For this compound, after its synthesis, it is often necessary to separate it from other substances in the reaction mixture. The crude product is loaded onto the top of a column packed with a stationary phase, such as silica gel or alumina. A solvent or a mixture of solvents (the eluent) is then passed through the column. Different components of the mixture travel through the column at different rates based on their differing affinities for the stationary and mobile phases, allowing for their separation. Fractions are collected sequentially, and those containing the pure desired compound, as determined by a monitoring technique like TLC, are combined.

Table 3: Chromatographic Data and Parameters

| Technique | Parameter | Typical Value/Observation | Purpose |

|---|---|---|---|

| Gas Chromatography (GC) | Retention Time | Dependent on column, temperature program, and carrier gas flow rate. | Purity assessment and identification. |

| Thin-Layer Chromatography (TLC) | Rf Value | Dependent on stationary and mobile phases. | Reaction monitoring and purity assessment. |

Theoretical and Computational Investigations of 3 Methylthio 2 Phenylethynyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electronic structure, reactivity, and geometry.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of 3-(Methylthio)-2-(phenylethynyl)pyridine is not rigid. Rotation around single bonds, particularly the C-S bond of the methylthio group and the bond connecting the phenylethynyl group to the pyridine (B92270) ring, would give rise to different conformers.

A conformational analysis would systematically explore the potential energy surface of the molecule to identify stable conformers (local minima) and the transition states that connect them. researchgate.net This analysis provides an "energy landscape," which is crucial for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature. Such studies often employ quantum chemical methods to accurately calculate the energies of different conformations. mdpi.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules on a larger scale, including their interactions with other molecules.

Exploration of Molecular Interactions and Supramolecular Assemblies

The structure of this compound contains several features that can participate in non-covalent interactions, such as hydrogen bonding (to the pyridine nitrogen), π-π stacking (between the phenyl and pyridine rings), and halogen bonding if substituents were present. mdpi.commdpi.com These interactions are key to the formation of larger, ordered structures known as supramolecular assemblies.

Molecular modeling can be used to predict how individual molecules of this compound might self-assemble. By calculating the interaction energies between molecules in different orientations, researchers can identify the most stable packing arrangements, which are relevant for understanding the compound's solid-state properties. mdpi.com The molecular electrostatic potential would be a valuable tool in predicting the preferred sites for these intermolecular interactions. mdpi.com

Charge Transport and Electronic Properties in Molecular Systems

The extended π-conjugated system in this compound, formed by the pyridine and phenylethynyl groups, suggests potential for application in organic electronics. Computational methods can be used to predict the charge transport properties of this molecule in a solid-state or thin-film environment.

Key parameters that would be calculated include the reorganization energy (the energy required for a molecule to adjust its geometry upon gaining or losing an electron) and the electronic coupling between adjacent molecules. Lower reorganization energies and strong electronic coupling are desirable for efficient charge transport. These parameters are typically calculated using DFT.

Applications in Chemical Research and Material Science

Role as a Synthetic Building Block and Intermediate in Organic Synthesis

In the realm of organic synthesis, pyridine (B92270) derivatives are fundamental building blocks for the creation of more complex molecules. The structural motif of 3-(Methylthio)-2-(phenylethynyl)pyridine makes it a valuable intermediate in the synthesis of a variety of compounds. For instance, similar pyridine-based structures are utilized in the generation of compound libraries for automated synthesis, highlighting the potential of this compound in high-throughput screening and drug discovery. whiterose.ac.uk The presence of the methylthio and phenylethynyl groups offers multiple reaction sites for further functionalization, allowing for the construction of diverse molecular architectures.

The synthesis of novel derivatives, such as 3-(thiophen-2-ylthio)pyridine compounds, underscores the utility of related thio-pyridine structures as precursors to potential multi-target anticancer agents. nih.gov Although not directly focused on this compound, this research demonstrates the broader importance of this class of compounds in medicinal chemistry. The synthesis of such derivatives often involves multi-step reaction sequences where the core pyridine structure serves as a scaffold upon which additional functional groups are introduced.

| Related Synthetic Applications | Description | Reference |

| Fused Pyridine Building Blocks | Design and synthesis of pyridine-based structures for automated library generation. | whiterose.ac.uk |

| Thiophen-2-ylthio)pyridine Derivatives | Synthesis of novel compounds with potential as multi-target anticancer agents. | nih.gov |

| (Pyridin-2-yl)methanol Derivatives | Development of synthetic routes to novel and selective transient receptor potential vanilloid 3 (TRPV3) antagonists. | nih.gov |

Exploration in Molecular Electronics and Conductance Studies

The field of molecular electronics seeks to use individual molecules as electronic components. The structure of this compound, featuring a conductive phenylethynyl "wire" and a methylthio group that can act as an anchor to metal surfaces, makes it a candidate for such applications. Research on structurally similar compounds provides insights into its potential. For example, studies on 5,5′-bis(methylthio)-2,2′-bipyridine have demonstrated that multiple molecular wires can be bundled together through metal coordination without significantly impacting the conductance behavior of the individual wires. nih.gov This suggests that molecules like this compound could be incorporated into larger, more complex molecular electronic systems.

The conductance of single molecules is a key parameter in molecular electronics. Studies on other heterocyclic anchoring groups, such as the pyrazolyl moiety, have shown that the nature of the connection to the electrodes can significantly influence the conductance. acs.org The methylthio group in this compound is a well-established anchoring group that can bind to gold electrodes, facilitating the measurement of its single-molecule conductance. The phenylethynyl portion of the molecule acts as a molecular wire, allowing for charge transport.

| Compound | Conductance (G₀) | Key Finding | Reference |

| Pyrazolyl-terminated molecule (low-conductance) | 2.34 × 10⁻⁴ | Demonstrates switching behavior. | acs.org |

| Pyrazolyl-terminated molecule (high-conductance) | 3.39 × 10⁻⁴ | Anchoring group influences conductance. | acs.org |

Potential in the Development of Advanced Materials

The properties of this compound suggest its potential utility in the development of advanced materials. The incorporation of this and similar molecules into larger polymeric or supramolecular structures could lead to materials with tailored electronic or optical properties. The phenylethynyl group is known to impart rigidity and can facilitate π-stacking interactions, which are important for charge transport in organic semiconductors. The pyridine nitrogen and the sulfur of the methylthio group provide sites for coordination to metal centers, opening up the possibility of creating novel metal-organic frameworks (MOFs) or coordination polymers with interesting electronic or catalytic properties.

Contribution to Novel Synthetic Methodologies

The development of new and efficient synthetic methods is a cornerstone of chemical research. While specific methodologies centered on this compound are not extensively documented, the synthesis of related compounds often drives methodological innovation. For example, solvent-free, one-pot, three-component reactions have been developed for the synthesis of novel N-heteroaryl-arylmethyl phenols, which are valuable precursors for natural product synthesis. researchgate.net The synthesis of this compound itself likely relies on established cross-coupling reactions, such as the Sonogashira coupling, and further exploration of its reactivity could lead to the discovery of new synthetic transformations.

Design of Ligands for Organometallic Catalysis

Pyridine-containing molecules are widely used as ligands in organometallic catalysis due to the ability of the nitrogen atom to coordinate to a wide range of metal centers. The specific structure of this compound, with its combination of a soft sulfur donor and a borderline nitrogen donor, makes it an interesting candidate for the design of ligands with unique electronic and steric properties. For instance, pyridine-2-phenolate-6-arylmethine ligands have been used to support Group 4 metal complexes for olefin polymerization catalysis. researchgate.net This demonstrates the potential for pyridine-based ligands to create highly active catalysts. The electronic properties of the ligand, which can be tuned by substituents on the pyridine ring, play a crucial role in determining the activity and selectivity of the catalyst.

Investigation as Components in Optical Sensing Platforms

The development of chemical sensors is a critical area of analytical chemistry. The photophysical properties of molecules containing the phenylethynyl group, which are often fluorescent, can be sensitive to their local environment. This sensitivity can be exploited in the design of optical sensors. For example, changes in the fluorescence or absorption spectrum of a molecule upon binding to an analyte can be used for detection. The pyridine nitrogen and the methylthio sulfur in this compound could act as binding sites for metal ions or other analytes. Research on related heterocyclic compounds has shown that changes in protonation state can lead to switching behavior in molecular conductance, suggesting the potential for developing pH sensors based on molecular junctions. acs.org

Future Research Directions and Perspectives

Development of Novel Synthetic Pathways to Substituted Pyridines

The synthesis of polysubstituted pyridines remains a significant focus in organic chemistry due to their prevalence in pharmaceuticals and functional materials. nih.gov While classical methods like the Hantzsch synthesis exist, modern research is geared towards more efficient, modular, and regioselective strategies. nih.gov Future work on "3-(Methylthio)-2-(phenylethynyl)pyridine" and its analogs could benefit from and contribute to these advancements.

Key areas for exploration include:

Transition-Metal-Catalyzed C–H Functionalization: Direct functionalization of the pyridine (B92270) core is a powerful tool for creating substituted pyridines with minimal waste. rsc.org Research could focus on developing catalytic systems that selectively introduce the methylthio and phenylethynyl groups onto a pyridine scaffold, bypassing the need for pre-functionalized starting materials. nih.gov

Cascade Reactions: A simple, modular method for preparing highly substituted pyridines involves a cascade reaction that can include N-iminative cross-coupling, electrocyclization, and oxidation. nih.gov Developing a one-pot or two-pot synthesis for 2,3-disubstituted pyridines using a multi-component approach would be a significant advancement. nih.gov

Directed Metallation: The use of directing groups can control the regioselectivity of metallation and subsequent functionalization. For instance, the halogen on 2-chloropyridine (B119429) can act as a directing group to facilitate the synthesis of 2,3-disubstituted pyridines, which can then be used as intermediates for more complex fused polyheterocycles. rsc.org

| Synthetic Strategy | Description | Potential Advantage for 2,3-Disubstituted Pyridines | References |

| C–H Functionalization | Direct introduction of functional groups onto the pyridine C-H bonds, often using transition-metal catalysts. | High atom economy, avoids pre-functionalization steps. | nih.govrsc.org |

| Cascade Reactions | A multi-step sequence where subsequent reactions occur without isolating intermediates. | Increased efficiency, reduced waste and purification steps. | nih.gov |

| Directed ortho-Metallation | A substituent directs deprotonation to an adjacent position, followed by reaction with an electrophile. | High regioselectivity for specific substitution patterns. | rsc.org |

| Aza-Wittig/Diels-Alder | A three-component synthesis involving the formation of 2-azadienes followed by a Diels-Alder reaction. | Rapid access to diverse tri- and tetrasubstituted pyridines. | nih.gov |

Elucidation of Complex Reaction Mechanisms Involving Functional Group Interplay

The reactivity of the "this compound" molecule is governed by the electronic properties of its substituents and the inherent electron-deficient nature of the pyridine ring. nih.gov Understanding the mechanistic details of its reactions is crucial for predicting its behavior and designing new transformations.

Future research should investigate:

Regioselectivity of Reactions: Mechanistic studies, including the use of density functional theory (DFT) calculations, can help understand the regioselectivity of reactions like phosphonation. acs.org For example, activating the pyridine ring with a Lewis acid can facilitate nucleophilic addition, and the site of addition can be influenced by the electronic nature of the nucleophile. acs.org

Radical Pathways: Exploring photochemical methods could unveil novel reaction pathways. The generation of pyridinyl radicals via single-electron reduction of pyridinium (B92312) ions can lead to functionalization patterns that are distinct from classical methods like the Minisci reaction. acs.org

Influence of the Methylthio Group: The sulfur atom can potentially be oxidized to sulfoxide or sulfone, which would drastically alter the electronic properties of the substituent and the reactivity of the entire molecule. Mechanistic studies on these oxidation reactions and the subsequent chemistry of the oxidized products would be highly valuable.

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry is an indispensable tool for guiding synthetic efforts and predicting molecular properties. Applying advanced modeling techniques to "this compound" can accelerate the discovery of its potential applications.

Promising computational approaches include:

Density Functional Theory (DFT): DFT can be used to compute frontier molecular orbitals (HOMO/LUMO energies) to predict nucleophilic and electrophilic reactivity. nih.gov It can also be used to establish the geometry of novel pyridine derivatives. researchgate.net

Molecular Docking: If the molecule is explored for biological activity, molecular docking can be used to predict its binding interactions with target proteins, such as thrombin or various kinases. nih.govufl.edu This can guide the design of more potent analogs.

Structure-Reactivity Relationship (SRR) Models: These models can be developed to correlate the structural features of a series of pyridine derivatives with their observed reactivity or biological activity. oberlin.edu For example, an SRR model could be constructed to predict the rate constants for reactions based on the type and position of substituents on the pyridine ring. oberlin.edu

| Computational Method | Application | Predicted Property | References |

| Density Functional Theory (DFT) | Predicting reaction outcomes and molecular geometry. | HOMO/LUMO energies, charge distribution, stable conformations. | nih.govresearchgate.net |

| Molecular Docking | Evaluating potential biological activity. | Binding affinity and mode to a protein active site. | nih.govufl.edu |

| Structure-Reactivity Relationship (SRR) | Parametrizing reaction rates based on structure. | Rate constants for reactions with specific reagents (e.g., OH radicals). | oberlin.edu |

| CNS MPO Algorithm | Assessing drug-likeness for neurological applications. | Water solubility, brain penetration score. | nih.gov |

Exploration in Emerging Material Science Applications

The combination of a rigid phenylethynyl unit and a polarizable methylthio group on a thermally stable pyridine core suggests that "this compound" could serve as a building block for advanced materials.

Future investigations could target:

Fluoropolymers and Networks: Perfluoropyridine is known for its high reactivity towards nucleophilic aromatic substitution and its use in creating highly stable fluoropolymers and networks for applications in the aerospace industry. mdpi.comnih.gov By analogy, polymers incorporating the "this compound" scaffold could be synthesized and their thermal, mechanical, and electronic properties evaluated. These materials often possess low dielectric constants, low surface energy, and high thermal stability. mdpi.com

Organic Electronics: The extended π-system of the phenylethynyl group suggests potential for applications in organic electronics. Research could explore its use as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a ligand in organometallic complexes with interesting photophysical properties.

Coatings and Sealants: Fluorinated polymers derived from pyridine building blocks have been investigated as sealants and coatings where stability in harsh, high-temperature environments is critical. mdpi.com Materials derived from "this compound" could be explored for similar high-performance applications.

Design of Related Heterocyclic Scaffolds with Enhanced Chemical Utility

The pyridine ring is a privileged scaffold in medicinal chemistry and drug design. chemijournal.comarabjchem.org "this compound" can serve as a versatile starting point for the synthesis of more complex heterocyclic systems with potentially enhanced biological or chemical utility.

Directions for future design and synthesis include:

Fused Polyheterocycles: Ortho-disubstituted pyridine intermediates are valuable precursors for the synthesis of fused polyheterocyclic systems such as naphthyridines, as well as aza-analogs of coumarins, xanthones, and acridones. rsc.org

Hybrid Molecules: A rational design approach can be used to create hybrid molecules that combine the pyridine core with other pharmacophoric groups, such as urea or other heterocyclic rings like quinazoline, pyran, or pyrazole. mdpi.comrsc.org This strategy has been successfully employed to develop novel anticancer agents. mdpi.comrsc.org

Bioisosteric Replacement: The pyridine ring itself is often used as a bioisostere for aromatic rings, amines, or amides in drug design. nih.gov Further research could explore the synthesis of analogs where the phenylethynyl or methylthio groups are replaced with other functional groups to fine-tune the molecule's properties for specific applications, such as modulating receptor antagonism. researchgate.net

Q & A

Q. What are the common synthetic routes for 3-(Methylthio)-2-(phenylethynyl)pyridine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine core. A plausible route is:

Thioether Formation: Introduce the methylthio group at position 3 via nucleophilic substitution using methyl disulfide or methylthiolate under basic conditions. Catalytic iodine (e.g., I₂) can enhance regioselectivity, as seen in iodine-catalyzed thioindole syntheses .

Sonogashira Coupling: Attach the phenylethynyl group at position 2 via palladium-catalyzed cross-coupling between a halogenated precursor (e.g., 2-bromo-3-(methylthio)pyridine) and phenylacetylene. Optimize ligand choice (e.g., PPh₃) and solvent (e.g., DMF) to minimize side reactions .

Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC and HPLC .

Q. How can NMR spectroscopy confirm the structure of this compound?

Methodological Answer:

- ¹H NMR:

- Pyridine protons (positions 4, 5, 6): Deshielded aromatic signals between δ 7.5–8.5 ppm.

- Methylthio group (S–CH₃): A singlet near δ 2.5 ppm.

- Phenylethynyl protons: Ortho/meta/para protons on the phenyl ring appear as multiplets (δ 7.2–7.6 ppm).

- ¹³C NMR:

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Storage: Keep in a sealed container under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thioether group.

- Waste Disposal: Neutralize acidic/basic residues before disposal. Collect organic waste in halogen-resistant containers .

Advanced Research Questions

Q. How can contradictions in mass spectrometry (MS) data for derivatives of this compound be resolved?

Methodological Answer:

- Isotopic Pattern Analysis: The methylthio group (³²S, 95%) may show a minor M+2 peak due to ³⁴S (4.2%). Compare experimental isotopic distributions with theoretical simulations (e.g., using mzCloud).

- Fragmentation Pathways: Use high-resolution MS (HRMS) to distinguish between isobaric fragments. For example, cleavage of the ethynyl bond generates a phenyl radical (m/z 77) and a pyridinyl-methylthio fragment .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density at reactive sites (e.g., C-2 for further functionalization).

- Retrosynthesis Tools: AI-based platforms (e.g., Pistachio, Reaxys) suggest feasible routes by analyzing bond dissociation energies and steric effects .

Q. How can catalytic systems improve the synthesis of derivatives?

Methodological Answer:

- Heterogeneous Catalysis: Fe₂O₃@SiO₂/In₂O₃ composites enhance Sonogashira coupling efficiency by providing active Pd⁰ sites and reducing leaching .

- Microwave Assistance: Reduce reaction time (e.g., from 24 h to 2 h) and improve yield by 15–20% through controlled dielectric heating .

Q. What are the challenges in studying the photostability of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.